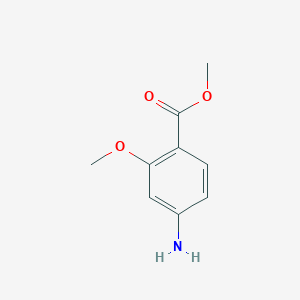

Methyl 4-amino-2-methoxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-8-5-6(10)3-4-7(8)9(11)13-2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPQMVSYNJQULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181911 | |

| Record name | Methyl 4-amino-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27492-84-8 | |

| Record name | Methyl 4-amino-2-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27492-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-amino-o-anisate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027492848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-amino-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-amino-o-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 4-amino-2-methoxybenzoate from p-Aminosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the synthesis of Methyl 4-amino-2-methoxybenzoate, a key intermediate in the pharmaceutical industry, notably in the production of Metoclopramide.[1][2] The document outlines a highly efficient, one-pot synthetic route starting from the readily available p-aminosalicylic acid (4-aminosalicylic acid). Detailed experimental protocols, quantitative data from cited literature, and process visualizations are presented to offer a comprehensive resource for laboratory and industrial applications. The synthesis leverages a simultaneous O-methylation and esterification reaction, providing a high-yield pathway to the target compound.

Synthetic Strategy and Pathway

The synthesis of this compound from p-aminosalicylic acid presents a unique chemical challenge due to the presence of three reactive functional groups: an amino (-NH₂), a hydroxyl (-OH), and a carboxylic acid (-COOH). The objective is to selectively methylate the hydroxyl group and esterify the carboxylic acid group while leaving the amino group intact.

The most direct and high-yielding approach is a one-pot reaction using a powerful methylating agent, such as dimethyl sulfate (B86663), in the presence of a strong base under anhydrous conditions.[3][4] This method facilitates the simultaneous O-methylation of the phenolic hydroxyl group and methyl esterification of the carboxylic acid. The use of an anhydrous aprotic solvent like acetone (B3395972) is crucial to prevent undesirable side reactions, such as the N-methylation of the amino group.[4]

Caption: Overall synthetic pathway from p-aminosalicylic acid.

Experimental Protocols

The following protocols are derived from established patent literature, providing a detailed methodology for the synthesis.

This protocol is adapted from patent CN105237422A and is suitable for larger-scale production.[3]

-

Reaction Setup: In a four-neck flask equipped with a mechanical stirrer, add 1.5 kg (9.79 mol) of p-aminosalicylic acid, 1.25 kg (31.25 mol) of crushed sodium hydroxide, and 4.5 L of acetone.

-

Initiation: Stir the mixture vigorously and cool the flask to 25°C.

-

Reagent Addition: Gradually add 2.3 L (24.29 mol) of dimethyl sulfate dropwise to the suspension while maintaining the temperature at 25°C.

-

Reaction: After the addition is complete, continue to stir the reaction mixture for 5.5 hours at the same temperature.

-

Work-up and Isolation:

-

Remove the acetone solvent by rotary evaporation.

-

Dissolve the resulting residue in 6 L of water.

-

Perform liquid-liquid extraction three times using a total of 20 L of ethyl acetate.

-

Combine the organic layers (ethyl acetate).

-

Dry the combined organic phase and remove the solvent by rotary evaporation to yield the final product.

-

This protocol is adapted from US Patent 3,700,719 for a smaller, laboratory-scale reaction.[4]

-

Reaction Setup: Into a flask containing a solution of 410 mg of p-aminosalicylic acid in 25 mL of anhydrous acetone, add 360 mg of granulated potassium hydroxide.

-

Reagent Addition: Add 0.7 mL of dimethyl sulfate to the mixture with stirring at room temperature over 20 minutes.

-

Reaction: Continue stirring the mixture for an additional 3 hours.

-

Quenching: Add 0.2 mL of acetic acid to neutralize any remaining base.

-

Isolation: The product can be isolated using standard procedures such as filtration and recrystallization or extraction as described in the large-scale protocol.

Caption: Experimental workflow for the synthesis process.

Quantitative Data Summary

The quantitative data from the cited experimental protocols are summarized below for easy comparison.

Table 1: Comparison of Reaction Conditions

| Parameter | Protocol 1 (Large-Scale)[3] | Protocol 2 (Lab-Scale)[4] |

| Starting Material | p-Aminosalicylic Acid (1.5 kg, 9.79 mol) | p-Aminosalicylic Acid (410 mg) |

| Base | Sodium Hydroxide (1.25 kg, 31.25 mol) | Potassium Hydroxide (360 mg) |

| Methylating Agent | Dimethyl Sulfate (2.3 L, 24.29 mol) | Dimethyl Sulfate (0.7 mL) |

| Solvent | Acetone (4.5 L) | Anhydrous Acetone (25 mL) |

| Temperature | 25°C | Room Temperature |

| Reaction Time | 5.5 hours | ~3.3 hours |

| Reported Yield | 90.8% (1.61 kg) | Not specified |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 27492-84-8 | [5] |

| Molecular Formula | C₉H₁₁NO₃ | [5] |

| Molecular Weight | 181.19 g/mol | [1][5] |

| Appearance | Grey Solid / White Solid | [2] |

| Melting Point | 157 °C | [5] |

Conclusion

The synthesis of this compound from p-aminosalicylic acid is most effectively achieved through a one-pot reaction involving simultaneous O-methylation and esterification with dimethyl sulfate under basic, anhydrous conditions. This method is robust, scalable, and provides high yields, making it suitable for both academic research and industrial production. Careful control of reaction conditions, particularly temperature and the exclusion of water, is critical to ensure high selectivity and prevent the formation of impurities. The provided protocols and data serve as a valuable technical resource for professionals in the field of chemical synthesis and drug development.

References

- 1. This compound | 27492-84-8 | Benchchem [benchchem.com]

- 2. This compound | 27492-84-8 [chemicalbook.com]

- 3. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. This compound | 27492-84-8 | FM40418 [biosynth.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-amino-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2-methoxybenzoate is a valuable intermediate in organic and medicinal chemistry, frequently utilized in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its chemical structure, featuring an aromatic ring substituted with amino, methoxy, and methyl ester functional groups, provides a versatile scaffold for various chemical modifications. A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, particularly in process optimization, formulation development, and quality control. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visual representation of the experimental workflow.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₃ | |

| Molecular Weight | 181.19 g/mol | |

| Appearance | White to off-white crystalline powder/solid | |

| Melting Point | 155 - 159 °C | |

| Boiling Point (Predicted) | 339.2 ± 22.0 °C at 760 mmHg | |

| Solubility | Limited in water; Good in ethanol (B145695) and methanol | |

| logP (Predicted) | 1.419 | |

| pKa (Predicted) | 2.04 ± 0.10 | |

| CAS Number | 27492-84-8 |

Note on Boiling Point: There is conflicting data regarding the boiling point. A predicted value is available; however, an experimental value of 155 - 157 °C at 1013 hPa has also been reported, which is likely inaccurate as it falls within the melting point range. It is possible that the compound decomposes at elevated temperatures before boiling. Experimental determination is recommended to clarify this property.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory techniques.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for powdering the sample)

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom. The packed sample should be approximately 2-3 mm in height.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point (around 150 °C).

-

When the temperature is about 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

-

Reporting: Report the melting point as a range from the temperature of initial melting to the temperature of complete melting.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For solids with high melting points, distillation under reduced pressure may be necessary to prevent decomposition. Given the high predicted boiling point and the possibility of decomposition, a careful approach is required.

Apparatus:

-

Thiele tube or a small-scale distillation apparatus

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or oil bath)

Procedure (Thiele Tube Method):

-

Sample Preparation: Place a small amount of this compound into a small test tube.

-

Apparatus Setup:

-

Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Place a capillary tube (sealed end up) into the test tube containing the sample.

-

Clamp the thermometer so that the test tube and the lower part of the thermometer are immersed in the oil of a Thiele tube.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube. The convection currents will ensure uniform heating of the oil.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

-

-

Caution: Due to the high predicted boiling point, monitor the sample for any signs of darkening or charring, which would indicate decomposition. If decomposition occurs, the measured boiling point will not be accurate.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Apparatus:

-

Test tubes with stoppers

-

Graduated cylinders or pipettes

-

Vortex mixer or shaker

-

Analytical balance

Procedure (Qualitative):

-

Place approximately 10-20 mg of this compound into separate, labeled test tubes.

-

Add 1 mL of the desired solvent (e.g., water, ethanol, methanol, acetone, dichloromethane) to each test tube.

-

Stopper the test tubes and shake them vigorously for 1-2 minutes. A vortex mixer can be used for more efficient mixing.

-

Allow the tubes to stand and observe.

-

Classify the solubility as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

Procedure (Quantitative - Shake-Flask Method):

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a flask at a constant temperature.

-

Seal the flask and agitate it (e.g., using a shaker bath) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the solution to stand undisturbed at the same constant temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.

-

Determine the concentration of the dissolved solute in the aliquot using a suitable analytical method, such as UV-Vis spectroscopy (after creating a calibration curve) or High-Performance Liquid Chromatography (HPLC).

-

Calculate the solubility in units such as g/L or mol/L.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the experimental determination of the physicochemical properties of this compound.

An In-depth Technical Guide to Methyl 4-amino-2-methoxybenzoate (CAS: 27492-84-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2-methoxybenzoate, with the CAS number 27492-84-8, is a key chemical intermediate predominantly utilized in the synthesis of active pharmaceutical ingredients (APIs).[1] Its molecular architecture, featuring an aromatic ring substituted with amino, methoxy (B1213986), and methyl ester functional groups, renders it a versatile building block for the construction of more complex molecules.[1] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, and its significant role in the development of therapeutic agents.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 27492-84-8 | [1] |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Melting Point | 155-159 °C | [1][2] |

| Boiling Point | 339.2 ± 22.0 °C (Predicted) | [2] |

| Density | 1.179 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 2.04 ± 0.10 (Predicted) | [2] |

| XLogP3 | 2.1 (Calculated) | [3] |

| Solubility | Good solubility in ethanol (B145695) and methanol (B129727); limited solubility in water. Soluble in Chloroform (Slightly) and Methanol (Slightly, Heated). | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz): δ 7.52 (d, J=8.4Hz, 1H), 6.32 (s, 1H), 6.25-6.23 (m, 1H), 5.6 (bs, 2H), 3.72 (s, 3H), 3.67 (s, 3H).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.52 | d | 1H | Aromatic H |

| 6.32 | s | 1H | Aromatic H |

| 6.25-6.23 | m | 1H | Aromatic H |

| 5.6 | bs | 2H | -NH₂ |

| 3.72 | s | 3H | -OCH₃ or -COOCH₃ |

| 3.67 | s | 3H | -OCH₃ or -COOCH₃ |

¹³C NMR (Predicted): Predicted chemical shifts for the carbon atoms are in the regions of:

-

Aromatic carbons: 100-160 ppm

-

Ester carbonyl carbon: ~167 ppm

-

Methoxy and methyl ester carbons: 50-60 ppm

Infrared (IR) Spectroscopy

-

N-H stretching (amino group): 3300-3500 cm⁻¹ (typically two bands for a primary amine)

-

C-H stretching (aromatic and aliphatic): 2850-3100 cm⁻¹

-

C=O stretching (ester): ~1700 cm⁻¹

-

C=C stretching (aromatic): ~1600 and 1450 cm⁻¹

-

C-O stretching (ester and ether): 1000-1300 cm⁻¹

Mass Spectrometry (MS)

The electron ionization mass spectrum will show a molecular ion peak [M]⁺ at m/z = 181. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) or the methyl ester group (-COOCH₃, m/z = 59).

Synthesis Protocols

This compound can be synthesized through several routes. Two common methods are detailed below.

Method 1: Catalytic Hydrogenation of Methyl 2-methoxy-4-nitrobenzoate

This method involves the reduction of a nitro group to a primary amine.

Experimental Protocol:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve Methyl 2-methoxy-4-nitrobenzoate (1 equivalent) in methanol.

-

Catalyst Addition: Add 5% Palladium on carbon (Pd/C) (e.g., ~0.1 equivalents by weight) and sodium sulfate (B86663) (as a dehydrating agent).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to approximately 50 psi.

-

Reaction: Stir the mixture vigorously at room temperature for 1-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Purification: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.[2]

Workflow Diagram:

Method 2: Fischer Esterification of 4-Amino-2-methoxybenzoic Acid

This method involves the acid-catalyzed esterification of the corresponding carboxylic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-Amino-2-methoxybenzoic acid (1 equivalent) in an excess of anhydrous methanol (which acts as both reactant and solvent).

-

Catalyst Addition: While stirring, slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C for methanol) for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature. If a large excess of methanol was used, remove most of it via rotary evaporation.

-

Neutralization and Extraction: Pour the residue into cold water and neutralize the acid catalyst by the slow addition of a saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product, which can be purified by recrystallization.

Workflow Diagram:

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several pharmaceuticals. Its functional groups provide handles for further chemical modifications, such as acylation, alkylation, and condensation, to build more complex drug molecules.[1]

Intermediate for Kinase Inhibitors

This compound is a key building block in the synthesis of Lenvatinib, a multi-kinase inhibitor used in cancer therapy. Lenvatinib targets vascular endothelial growth factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), fibroblast growth factor (FGF) receptors (FGFR1, 2, 3, and 4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET proto-oncogene. By inhibiting these kinases, Lenvatinib potently disrupts tumor angiogenesis and proliferation.

Lenvatinib Signaling Pathway Inhibition:

Precursor for 5-HT4 Receptor Ligands

Derivatives of this compound are potent agonists and antagonists for the 5-hydroxytryptamine 4 (5-HT4) receptor. This compound is a well-established intermediate in the synthesis of Metoclopramide, a 5-HT4 receptor agonist and dopamine (B1211576) D2 receptor antagonist used as an antiemetic and to treat gastroesophageal reflux disease.

5-HT4 Receptor Signaling Pathway:

Conclusion

This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its well-defined physicochemical properties and reactivity make it a foundational component in the synthesis of a range of important pharmaceutical compounds. A thorough understanding of its characteristics and synthetic utility is essential for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to the Reaction Kinetics and Mechanisms of Methyl 4-amino-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-2-methoxybenzoate is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including Lenvatinib and Metoclopramide.[1][2] Its chemical versatility, stemming from the presence of an amino group, a methoxy (B1213986) group, and a methyl ester, allows for a wide range of chemical modifications.[1][2] This guide provides a comprehensive overview of the known reaction mechanisms involving this compound and extrapolates its kinetic behavior based on established principles of physical organic chemistry and studies on analogous substituted benzoates. Detailed experimental protocols for key transformations and kinetic analysis are also presented, alongside visual diagrams to elucidate reaction pathways and workflows.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for designing and executing chemical reactions and kinetic studies.

| Property | Value | Reference |

| CAS Number | 27492-84-8 | [2][3][4] |

| Molecular Formula | C₉H₁₁NO₃ | [1][3][5] |

| Molecular Weight | 181.19 g/mol | [1][2][3][5] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 155-159 °C | [2][4] |

| Solubility | Good solubility in organic solvents like ethanol (B145695) and methanol; limited solubility in water. | [2] |

Reaction Mechanisms and Kinetics

While specific quantitative kinetic data for the reactions of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the electronic properties of its substituents and the well-studied kinetics of related benzoate (B1203000) esters.[6][7][8]

The aromatic ring of this compound is substituted with two electron-donating groups: an amino group (-NH₂) at the para position and a methoxy group (-OCH₃) at the ortho position relative to the ester. Both groups increase the electron density of the aromatic ring and influence the reactivity of the ester group.

Ester Hydrolysis

The hydrolysis of benzoate esters can proceed via acid-catalyzed or base-catalyzed (saponification) mechanisms.

Base-Catalyzed Hydrolysis (Saponification):

The base-catalyzed hydrolysis of esters typically follows a BAC2 mechanism (Bimolecular, Acyl-Oxygen cleavage, Base-catalyzed).[9] The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to yield a carboxylate salt and an alcohol.

The rate of this reaction is highly sensitive to the electronic effects of the substituents on the benzene (B151609) ring.[7][10] Electron-withdrawing groups generally accelerate the reaction by stabilizing the negatively charged tetrahedral intermediate and increasing the electrophilicity of the carbonyl carbon. Conversely, electron-donating groups, such as the amino and methoxy groups in this compound, are expected to decrease the rate of hydrolysis by destabilizing the transition state leading to the tetrahedral intermediate. The amino group at the para position, in particular, is a strong electron-donating group through resonance, which would significantly reduce the electrophilicity of the carbonyl carbon, thereby slowing down the rate of nucleophilic attack.

Acid-Catalyzed Hydrolysis:

Acid-catalyzed ester hydrolysis proceeds via an AAC2 mechanism (Bimolecular, Acyl-Oxygen cleavage, Acid-catalyzed). The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfer, the intermediate collapses to release the alcohol and the carboxylic acid.

Similar to the base-catalyzed reaction, the electronic effects of the substituents play a crucial role. Electron-donating groups are expected to stabilize the carbocation-like transition state, which could potentially increase the reaction rate. However, the overall effect is often complex and can be influenced by the specific reaction conditions.

Amide Coupling Reactions

The amino group of this compound can readily undergo acylation with carboxylic acids or their derivatives to form amides.[11] This is a fundamental transformation in the synthesis of many pharmaceuticals. The reaction typically requires a coupling agent to activate the carboxylic acid.[12]

Common coupling agents include carbodiimides (e.g., EDC), phosphonium (B103445) salts (e.g., PyBOP), and uronium salts (e.g., HATU, HBTU).[11][12] The mechanism generally involves the formation of a highly reactive activated ester or a similar intermediate from the carboxylic acid, which is then susceptible to nucleophilic attack by the amino group of this compound.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring of this compound is activated towards electrophilic aromatic substitution. The amino and methoxy groups are ortho, para-directing. Given that the para position to the amino group is occupied by the ester, and the ortho positions to the amino group are also ortho/para to the methoxy group, electrophilic substitution is expected to occur at the positions ortho to the amino group (positions 3 and 5).

A documented example is the chlorination of the aromatic ring using N-chlorosuccinimide (NCS).[11][13]

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the methylation of p-aminosalicylic acid.[14]

Materials:

-

p-Aminosalicylic acid

-

Anhydrous acetone

-

Potassium hydroxide (granulated)

-

Dimethyl sulfate (B86663)

-

Acetic acid

Procedure:

-

Dissolve p-aminosalicylic acid in anhydrous acetone.[14]

-

Add granulated potassium hydroxide to the solution.[14]

-

Add dimethyl sulfate to the reaction mixture with stirring at room temperature.[14]

-

Continue stirring for a specified period (e.g., 3 hours).[14]

-

Quench the reaction by adding acetic acid.[14]

-

The product can be isolated and purified using standard techniques such as extraction and crystallization.

General Protocol for a Kinetic Study of Ester Hydrolysis

This protocol outlines a general method for studying the kinetics of the base-catalyzed hydrolysis of this compound using UV-Vis spectrophotometry. The reaction can be monitored by observing the change in absorbance of the reactants or products over time.

Materials and Equipment:

-

This compound

-

Sodium hydroxide solution of known concentration

-

A suitable solvent system (e.g., a mixture of water and an organic solvent like ethanol or DMSO to ensure solubility)

-

Volumetric flasks and pipettes

-

Thermostatted UV-Vis spectrophotometer with a cuvette holder

-

Quartz cuvettes

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Prepare a stock solution of sodium hydroxide of known concentration in the same solvent.

-

-

Spectrophotometric Measurement:

-

Determine the wavelength of maximum absorbance (λmax) for the starting material and the expected product (4-amino-2-methoxybenzoic acid) by scanning the UV-Vis spectrum. Choose a wavelength where the change in absorbance upon reaction is significant.

-

Set the spectrophotometer to the chosen wavelength and allow it to warm up.

-

-

Kinetic Run:

-

Equilibrate the solutions of the ester and the base to the desired reaction temperature in a water bath.

-

In a cuvette, mix known volumes of the pre-heated ester and base solutions to initiate the reaction. The final concentrations should be such that the reaction proceeds at a measurable rate.

-

Immediately place the cuvette in the thermostatted cell holder of the spectrophotometer and start recording the absorbance as a function of time.

-

-

Data Analysis:

-

The reaction order can be determined by analyzing the absorbance vs. time data. For a pseudo-first-order reaction (if the concentration of one reactant is in large excess), a plot of ln(At - A∞) vs. time will be linear, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.

-

The pseudo-first-order rate constant (k') can be determined from the slope of this plot.

-

The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the reactant in excess.

-

Protocol for Amide Coupling

The following is a general procedure for the acylation of the amino group of this compound.[11]

Materials:

-

This compound

-

Carboxylic acid

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Organic base (e.g., DIPEA or Et₃N)

-

Anhydrous solvent (e.g., DMF or CH₂Cl₂)

Procedure:

-

Dissolve the carboxylic acid, this compound, and the coupling agent in the anhydrous solvent.[11]

-

Add the organic base to the mixture.[11]

-

Stir the reaction at room temperature until completion, monitoring the progress by a suitable method like TLC or LC-MS.[11]

-

Upon completion, work up the reaction by extracting the product with an organic solvent.[11]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[11]

-

Purify the crude product by column chromatography.[11]

Conclusion

This compound is a valuable and versatile building block in organic and medicinal chemistry. While specific kinetic data for its reactions are sparse, a solid understanding of its reactivity can be derived from the principles of physical organic chemistry and the extensive literature on related compounds. The electron-donating nature of the amino and methoxy substituents is expected to significantly influence the rates of reactions involving the ester group and the aromatic ring. The protocols provided herein offer a foundation for the synthesis, modification, and kinetic analysis of this important molecule, paving the way for further research and development in the pharmaceutical and chemical industries.

References

- 1. This compound | 27492-84-8 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. This compound | 27492-84-8 [chemicalbook.com]

- 5. Methyl 4-amino-o-anisate | C9H11NO3 | CID 168705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. zenodo.org [zenodo.org]

- 9. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 10. emerginginvestigators.org [emerginginvestigators.org]

- 11. benchchem.com [benchchem.com]

- 12. bachem.com [bachem.com]

- 13. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Theoretical Investigation into the Electronic Structure of Methyl 4-amino-2-methoxybenzoate: A Technical Guide

Abstract: Methyl 4-amino-2-methoxybenzoate (MAMB) is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals.[1] A comprehensive understanding of its molecular and electronic structure is paramount for optimizing reaction pathways, predicting reactivity, and designing novel derivatives with enhanced therapeutic properties. This technical guide provides an in-depth analysis of the electronic structure of MAMB, leveraging theoretical studies based on Density Functional Theory (DFT). It summarizes key quantitative data, outlines relevant experimental methodologies for validation, and visualizes complex relationships to offer a thorough resource for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound (CAS No: 27492-84-8) is an aromatic organic compound featuring an amino group, a methoxy (B1213986) group, and a methyl ester attached to a benzene (B151609) ring.[1] Its molecular formula is C₉H₁₁NO₃, with a molecular weight of 181.19 g/mol .[2][3][4] This unique combination of functional groups makes it a versatile precursor in organic synthesis, notably as a critical building block for multi-kinase inhibitors like Lenvatinib, used in cancer therapy.[5]

Theoretical quantum chemical calculations are indispensable for predicting the intrinsic properties of a molecule.[5] By employing methods like Density Functional Theory (DFT), it is possible to determine the electronic structure, molecular geometry, and reactivity indices, which are crucial for rational drug design and materials science.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 27492-84-8 | [1][2] |

| Molecular Formula | C₉H₁₁NO₃ | [2][3][4] |

| Molecular Weight | 181.19 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 155-159 °C | [1][7] |

| IUPAC Name | This compound | [3] |

Theoretical Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[5] It is instrumental in optimizing the three-dimensional geometry of a molecule to its most stable energetic conformation.[5] For a molecule like MAMB, DFT calculations can predict a wide array of electronic and structural properties.

Key Computational Analyses:

-

Geometry Optimization: Determines the lowest energy arrangement of atoms, predicting bond lengths, bond angles, and dihedral angles.[5]

-

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them.[8] The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.[5][9] A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[5] This is crucial for predicting how the molecule will interact with other reagents.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding, charge delocalization, and hyperconjugative interactions within the molecule.[6][10] It helps to quantify the electron density transfer between orbitals, explaining the stability derived from these interactions.[10]

The following diagram illustrates a typical workflow for conducting a theoretical study using DFT.

Electronic Structure Analysis

| Parameter | Symbol | Significance |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO; indicates chemical reactivity and stability.[9] |

| Ionization Potential | I | I ≈ -EHOMO; the energy required to remove an electron. |

| Electron Affinity | A | A ≈ -ELUMO; the energy released when an electron is added. |

| Global Hardness | η | η = (I - A) / 2; measures resistance to change in electron distribution. |

| Chemical Potential | µ | µ = -(I + A) / 2; relates to the escaping tendency of electrons. |

| Electrophilicity Index | ω | ω = µ² / 2η; measures the propensity to accept electrons. |

The molecular structure and the HOMO-LUMO energy gap are visualized below.

Experimental Protocols for Validation

Theoretical findings are validated by comparing them with experimental data. The synthesis and characterization of this compound involve standard organic chemistry techniques.

Synthesis Protocol (General Esterification)

A common method for synthesizing methyl esters like MAMB is through Fischer esterification of the corresponding carboxylic acid, 4-amino-2-methoxybenzoic acid.

-

Reaction Setup: 4-amino-2-methoxybenzoic acid is dissolved in an excess of methanol, which acts as both the solvent and a reactant.

-

Catalysis: A strong acid catalyst, such as sulfuric acid (H₂SO₄), is added to the mixture.

-

Reflux: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the product side.

-

Work-up: After cooling, the mixture is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted using an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified, typically by recrystallization or column chromatography, to yield pure this compound.

Characterization Methodologies

The structure and purity of the synthesized compound are confirmed by various spectroscopic methods. The data obtained are often compared with theoretically predicted spectra from DFT calculations.[5]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A Certificate of Analysis (CoA) will typically specify purity of ≥98% by HPLC.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra provide detailed information about the molecular structure, confirming the presence and connectivity of hydrogen and carbon atoms.[2]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions, confirming the molecular formula.[2]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., N-H stretches from the amino group, C=O stretch from the ester, C-O stretches from the ether and ester) based on their characteristic vibrational frequencies.[2]

Conclusion

The theoretical study of this compound's electronic structure provides invaluable predictive insights into its chemical behavior. Through DFT calculations, researchers can effectively model its geometry, electronic properties, and sites of reactivity. Parameters such as the HOMO-LUMO energy gap and MEP maps serve as powerful tools for predicting the molecule's role in complex synthetic pathways and its potential biological activity. When combined with experimental validation, these computational approaches accelerate the process of drug discovery and materials development, allowing for a more rational design of novel compounds based on this versatile chemical scaffold.

References

- 1. nbinno.com [nbinno.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Methyl 4-amino-o-anisate | C9H11NO3 | CID 168705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 27492-84-8 | FM40418 [biosynth.com]

- 5. This compound | 27492-84-8 | Benchchem [benchchem.com]

- 6. Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives | Semantic Scholar [semanticscholar.org]

- 7. This compound | 27492-84-8 [chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 11. thaiscience.info [thaiscience.info]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 4-amino-2-methoxybenzoate: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-2-methoxybenzoate, a key chemical intermediate, holds a significant position in the landscape of pharmaceutical synthesis. This technical guide provides a comprehensive overview of its discovery, historical context, detailed synthetic protocols, and known biological activities. Quantitative physicochemical and spectroscopic data are systematically presented, and key experimental workflows and biological pathways are visualized to offer a thorough understanding of this versatile compound. Its role as a building block for significant therapeutic agents and its own potential as a bioactive molecule are critically examined, offering valuable insights for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound (CAS No. 27492-84-8) is an aromatic ester characterized by the presence of amino, methoxy, and methyl ester functional groups.[1][2] This substitution pattern makes it a valuable precursor in the synthesis of a variety of more complex molecules, particularly active pharmaceutical ingredients (APIs).[2] Its utility is well-documented in the preparation of drugs such as the antiemetic Metoclopramide and the multi-kinase inhibitor Lenvatinib.[3][4] Beyond its role as a synthetic intermediate, preliminary studies have indicated that this compound itself possesses anticancer properties, suggesting a potential for its direct therapeutic application.[5] This guide aims to provide an in-depth exploration of the discovery, synthesis, and biological relevance of this important chemical entity.

Discovery and History

The precise date and discoverer of this compound are not prominently documented in readily available literature. Its emergence is closely tied to the development of synthetic routes for various pharmaceuticals. A notable early description of its synthesis is found in a U.S. Patent filed in the early 1970s, which details its preparation from p-aminosalicylic acid.[6] This patent highlights its role as a "new compound" that serves as a crucial intermediate.[6] The historical significance of this compound, therefore, lies in its enabling role in the synthesis of more complex, biologically active molecules, a function it continues to serve in contemporary medicinal chemistry.[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, characterization, and application in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 27492-84-8 | [5] |

| Molecular Formula | C₉H₁₁NO₃ | [5] |

| Molecular Weight | 181.19 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 155-159 °C | [4] |

| Solubility | Soluble in ethanol (B145695) and methanol; limited solubility in water | [2] |

| Purity (typical) | ≥95% | [7] |

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound. A compilation of available spectroscopic information is provided in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Data Availability and Source |

| ¹H NMR | Spectra available from various sources, including ChemicalBook and SpectraBase.[6][8] |

| ¹³C NMR | Data can be found in specialized chemical databases. |

| FTIR | Spectra available, with notable peaks corresponding to the functional groups.[8] |

| Mass Spectrometry (MS) | GC-MS data is available, confirming the molecular weight.[8] |

Experimental Protocols

Two primary synthetic routes for this compound are well-established. The first involves the methylation of p-aminosalicylic acid, while the second utilizes the reduction of a nitro-substituted precursor.

Synthesis from p-Aminosalicylic Acid

This method involves the simultaneous esterification of the carboxylic acid and methylation of the hydroxyl group of p-aminosalicylic acid.

Experimental Workflow: Synthesis from p-Aminosalicylic Acid

Caption: Workflow for the synthesis of this compound from p-aminosalicylic acid.

Detailed Protocol:

-

In a suitable reaction vessel, dissolve p-aminosalicylic acid and potassium hydroxide in acetone with stirring.[3]

-

Cool the mixture to 20-30°C.[3]

-

Gradually add dimethyl sulfate to the reaction mixture.[3]

-

Continue the reaction with stirring for 5-6 hours at 20-30°C.[3]

-

After the reaction is complete, perform an extraction with ethyl acetate.[3]

-

The organic layer is then concentrated under reduced pressure using a rotary evaporator to yield a solid.[3]

-

The solid product, this compound, is dried.[3]

Synthesis via Catalytic Hydrogenation

This alternative route involves the reduction of a nitro group to an amine.

Experimental Workflow: Synthesis via Catalytic Hydrogenation

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Detailed Protocol:

-

To a solution of Methyl 2-methoxy-4-nitrobenzoate in methanol, add 5% Palladium on carbon (Pd-C) as a catalyst.

-

Subject the mixture to hydrogenation at a pressure of 50 psi for 1 hour.

-

Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed to yield this compound as a white solid.

Biological Activity and Signaling Pathways

While primarily recognized as a synthetic intermediate, this compound has been reported to exhibit intrinsic biological activity.

Anticancer Activity

Studies have shown that this compound possesses anticancer properties, demonstrating the ability to inhibit the growth of cancer cells and erythrocytes in vitro.[5]

Proposed Mechanism of Anticancer Action

The proposed mechanism of its anticancer effect involves the inhibition of nucleic acid synthesis. It is suggested that this compound binds to aminobenzothiazole, which in turn inhibits the production of DNA and RNA.[5] This disruption of fundamental cellular processes can lead to the inhibition of cell proliferation.

Caption: Proposed signaling pathway for the anticancer activity of this compound.

Furthermore, it has been observed to inhibit the proliferation of human muscle cells and promote their differentiation.[5] Interestingly, the compound does not seem to affect lipid or protein synthesis, which may be attributed to its solvent perturbation properties.[5]

Applications in Drug Development

The primary application of this compound is as a versatile building block in the synthesis of pharmaceuticals.[2] Its functional groups provide reactive sites for various chemical transformations, including acylation, alkylation, and condensation.[2]

Key Pharmaceutical Syntheses Involving this compound:

-

Metoclopramide: This widely used antiemetic and prokinetic agent is synthesized using this compound as a key intermediate.[4][7]

-

Lenvatinib: An orally active, multiple-receptor tyrosine kinase inhibitor used in the treatment of certain types of cancer, Lenvatinib synthesis also utilizes this compound.[3]

-

5-HT4 Receptor Ligands: Derivatives of this compound have been investigated as potent agonists and antagonists for the 5-HT4 receptor, which is a target for drugs treating gastrointestinal disorders.[3]

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. While its history is primarily that of a crucial synthetic intermediate, emerging evidence of its own biological activity, particularly its anticancer potential, opens new avenues for research. The detailed synthetic protocols and compiled physicochemical and spectroscopic data provided in this guide serve as a valuable resource for researchers working with this compound. Future investigations into its precise mechanism of action and potential therapeutic applications are warranted and could lead to the development of novel therapeutic strategies.

References

- 1. spectrabase.com [spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound | 27492-84-8 | Benchchem [benchchem.com]

- 4. SU566834A1 - Method of preparing methyl esters of 4-dimethyl amino-2-metoxybenzoic acid - Google Patents [patents.google.com]

- 5. This compound | 27492-84-8 | FM40418 [biosynth.com]

- 6. This compound(27492-84-8) 1H NMR [m.chemicalbook.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Methyl 4-amino-o-anisate | C9H11NO3 | CID 168705 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Amino Group of Methyl 4-amino-2-methoxybenzoate: A Hub of Reactivity for Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 4-amino-2-methoxybenzoate is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including the antiemetic Metoclopramide and the kinase inhibitor Lenvatinib. Its utility stems from the versatile reactivity of its constituent functional groups, particularly the primary aromatic amino group. The nucleophilicity and basicity of this amino group, modulated by the electronic and steric effects of the methoxy (B1213986) and methyl ester substituents, allow for a range of chemical transformations crucial for the construction of complex molecular architectures. This guide provides a detailed exploration of the fundamental reactivity of the amino group in this compound, offering insights into its electronic properties, and presenting detailed protocols for its key reactions.

Electronic Landscape and Reactivity of the Amino Group

The reactivity of the amino group in this compound is intrinsically linked to the electronic effects exerted by the methoxy (-OCH₃) and methyl ester (-COOCH₃) groups on the benzene (B151609) ring. These effects modulate the electron density on the nitrogen atom, thereby influencing its basicity and nucleophilicity.

The methoxy group at the ortho position exerts a dual electronic influence: a strong, electron-donating resonance effect (+M) and a moderate, electron-withdrawing inductive effect (-I). The lone pairs on the oxygen atom can delocalize into the aromatic ring, increasing the electron density at the ortho and para positions. Conversely, the electronegativity of the oxygen atom withdraws electron density through the sigma bond framework. In the case of an ortho-methoxy group, the inductive effect is more pronounced due to proximity, which can lead to a decrease in the basicity of the amino group compared to aniline (B41778). However, the steric bulk of the ortho-methoxy group is generally not considered large enough to cause significant steric inhibition of protonation.

The methyl ester group at the meta position to the amino group primarily exerts an electron-withdrawing inductive effect (-I) and a weak electron-withdrawing resonance effect (-M). This overall electron withdrawal decreases the electron density on the nitrogen atom, thereby reducing the basicity and nucleophilicity of the amino group.

A quantitative estimation of these substituent effects can be achieved using Hammett constants, which provide a measure of the electronic influence of a substituent on the reactivity of a reaction center.

| Substituent | Position | Hammett Constant (σ) | Effect on Amino Group Basicity |

| Methoxy (-OCH₃) | ortho | - | Mixed inductive and resonance effects, generally leading to a slight decrease in basicity compared to aniline due to the dominant inductive effect at the ortho position. |

| Methoxy (-OCH₃) | para | σₚ = -0.27 | Electron-donating, increases basicity. |

| Methyl Ester (-COOCH₃) | meta | σₘ = +0.37 | Electron-withdrawing, decreases basicity. |

Key Reactions of the Amino Group

The amino group of this compound serves as a versatile handle for a variety of chemical transformations, including acylation, alkylation, and diazotization, which are fundamental steps in the synthesis of many pharmaceutical agents.

N-Acylation

N-acylation of the amino group is a common strategy to introduce an amide functionality, which can serve as a key structural motif or as a protecting group to moderate the reactivity of the amino group in subsequent reactions.

Caption: Mechanism of N-acylation of the amino group.

Experimental Protocol: N-Acetylation with Acetic Anhydride

This protocol details the acetylation of the primary amino group of this compound using acetic anhydride.

Materials:

-

This compound

-

Acetic anhydride

-

Glacial acetic acid

-

Sodium acetate (B1210297)

-

Concentrated hydrochloric acid

-

Ethanol

-

Deionized water

-

Ice

-

Standard laboratory glassware (Erlenmeyer flask, beaker, Buchner funnel)

-

Stirring apparatus

-

Filtration equipment

Procedure:

-

Dissolution of the Amine: In a 250 mL Erlenmeyer flask, dissolve a known quantity of this compound in a minimal amount of water and a stoichiometric amount of concentrated hydrochloric acid. This protonates the amino group to form the more soluble hydrochloride salt.

-

Preparation of Reagents: In a separate beaker, prepare a solution of sodium acetate in water. Measure the required amount of acetic anhydride.

-

Reaction: To the stirred solution of the amine hydrochloride, add the acetic anhydride. Immediately following, add the sodium acetate solution. The sodium acetate acts as a buffer, regenerating the free amine in situ, which then reacts with the acetic anhydride.

-

Precipitation: The N-acetylated product, being less soluble, will precipitate out of the solution. Cool the mixture in an ice bath to ensure complete precipitation.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

N-Alkylation

N-alkylation introduces alkyl substituents onto the amino group, a key step in the synthesis of secondary and tertiary amines which are prevalent in many drug molecules.

Caption: General workflow for the N-alkylation of the amino group.

Experimental Protocol: N-Alkylation with Alkyl Halides

This protocol provides a general method for the N-alkylation of this compound with an alkyl halide.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous dimethylformamide (DMF) or acetonitrile (B52724)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, condenser)

-

Magnetic stirrer and heat source

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and a non-nucleophilic base such as potassium carbonate or cesium carbonate.

-

Solvent and Reagent Addition: Add anhydrous DMF or acetonitrile to the flask, followed by the dropwise addition of the alkyl halide.

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the alkyl halide. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure N-alkylated product.

Diazotization and Sandmeyer Reaction

The conversion of the primary amino group to a diazonium salt is a gateway to a wide array of functional group transformations. The resulting diazonium salt is a versatile intermediate that can be substituted by various nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction.

Caption: Pathway for Sandmeyer reaction via diazotization.

Experimental Protocol: Diazotization and Sandmeyer Reaction for Aryl Halide Synthesis

This protocol outlines the conversion of this compound to the corresponding aryl halide via a two-step, one-pot procedure.

Materials:

-

This compound

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr)

-

Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)

-

Deionized water

-

Ice

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Starch-iodide paper

Procedure:

-

Preparation of the Diazonium Salt:

-

In a flask, dissolve this compound in a mixture of the corresponding concentrated mineral acid (HCl or HBr) and water.

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

In a separate beaker, dissolve sodium nitrite in a minimal amount of cold deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, stir for an additional 15-30 minutes. The presence of excess nitrous acid can be confirmed with starch-iodide paper (turns blue-black).

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of the copper(I) halide (CuCl or CuBr) in the corresponding concentrated acid.

-

Cool the copper(I) halide solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) halide solution.

-

Evolution of nitrogen gas will be observed.

-

After the addition is complete, the mixture can be gently warmed to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Extract the reaction mixture with an organic solvent such as diethyl ether or dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude aryl halide can be purified by column chromatography or recrystallization.

-

Spectroscopic Characterization

The structural integrity and purity of this compound and its reaction products are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

| Spectroscopic Data | This compound |

| ¹H NMR | Characteristic peaks for aromatic protons, amino protons, methoxy protons, and methyl ester protons. The chemical shifts and splitting patterns are influenced by the electronic environment of each proton. |

| ¹³C NMR | Signals corresponding to the nine distinct carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methoxy and methyl ester groups. |

| FTIR | Key vibrational bands include N-H stretching of the primary amine, C=O stretching of the ester, C-O stretching of the ether and ester, and various C-H and C=C stretching and bending vibrations of the aromatic ring. |

This in-depth guide provides a foundational understanding of the reactivity of the amino group in this compound, a critical intermediate in pharmaceutical synthesis. The provided protocols and data serve as a valuable resource for researchers and professionals in the field, enabling the strategic design and execution of synthetic routes to novel and existing drug molecules.

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Methyl 4-amino-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions on Methyl 4-amino-2-methoxybenzoate, a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document details the regiochemical outcomes governed by the directing effects of the existing substituents, provides experimental protocols for key reactions, and presents quantitative data in a structured format.

Core Concepts: Regioselectivity in Electrophilic Aromatic Substitution

The aromatic ring of this compound is activated towards electrophilic attack by two electron-donating groups (EDGs): the amino (-NH₂) group and the methoxy (B1213986) (-OCH₃) group. Both are ortho-, para-directing substituents. The amino group is a stronger activating group than the methoxy group. The methyl ester (-COOCH₃) group is a deactivating group and a meta-director.

The positions on the benzene (B151609) ring are numbered as follows:

-

C1: Carbon attached to the -COOCH₃ group

-

C2: Carbon attached to the -OCH₃ group

-

C3: Unsubstituted carbon

-

C4: Carbon attached to the -NH₂ group

-

C5: Unsubstituted carbon

-

C6: Unsubstituted carbon

The powerful ortho-, para-directing influence of the amino group at C4 and the methoxy group at C2 synergistically activate the C3 and C5 positions for electrophilic attack. Steric hindrance from the adjacent methoxy group at C2 may slightly disfavor substitution at C3 compared to C5. Therefore, the primary site of electrophilic substitution is predicted to be the C5 position.

For reactions requiring acidic conditions, such as nitration, sulfonation, and Friedel-Crafts reactions, the basic amino group can be protonated to form an ammonium (B1175870) salt (-NH₃⁺). This transforms the strongly activating ortho-, para-directing amino group into a strongly deactivating meta-directing group. To avoid this and to control the high reactivity of the amino group, it is often protected, typically as an acetamide (B32628) (-NHCOCH₃). The N-acetyl group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled reactions.

Experimental Protocols and Data

This section details the experimental procedures for various electrophilic substitution reactions on this compound. Quantitative data is summarized in the subsequent tables.

Halogenation

Halogenation of this compound proceeds readily at the C5 position.

2.1.1. Chlorination

A common method for the chlorination of this compound involves the use of N-chlorosuccinimide (NCS).

Experimental Protocol:

-

Dissolve this compound in N,N-dimethylformamide (DMF).

-

Add N-chlorosuccinimide in a 1:1 molar ratio to the solution.

-

Stir the reaction mixture at 65-75°C for 3-4 hours.

-

Upon completion, pour the hot reaction mixture into ice water to precipitate the solid product.

-

Filter the precipitate and dry to obtain Methyl 4-amino-5-chloro-2-methoxybenzoate.[1]

2.1.2. Bromination

Bromination can be achieved using elemental bromine, often on the N-acetylated derivative to moderate the reaction.

Experimental Protocol (via N-acetylation):

-

Acetylation: React this compound with acetyl chloride or acetic anhydride (B1165640) to form Methyl 4-acetamido-2-methoxybenzoate.

-

Bromination: Dissolve Methyl 4-acetamido-2-methoxybenzoate in a suitable solvent such as dichloromethane (B109758).

-

Cool the solution to 10-15°C.

-

Slowly add a stoichiometric amount of bromine dropwise.

-

Maintain the temperature and stir for several hours until the reaction is complete.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude product, Methyl 4-acetamido-5-bromo-2-methoxybenzoate.

-

Hydrolysis: The acetyl protecting group can be removed by acid or base hydrolysis to yield Methyl 4-amino-5-bromo-2-methoxybenzoate.

2.1.3. Iodination

Iodination can be effectively carried out using N-iodosuccinimide (NIS).

Experimental Protocol:

-

Dissolve this compound in N,N-dimethylformamide (DMF).

-

Add N-iodosuccinimide (NIS) in a 1:1 molar ratio.

-

Stir the reaction mixture at a suitable temperature, for instance, 65-75°C.

-

Monitor the reaction until completion.

-

Work-up the reaction mixture, likely involving precipitation in water, to isolate Methyl 4-amino-5-iodo-2-methoxybenzoate.[2]

Nitration

Direct nitration of this compound is challenging due to the oxidation of the amino group and its protonation in the strongly acidic nitrating mixture. Therefore, the reaction is typically performed on the N-acetylated derivative.

Experimental Protocol (via N-acetylation):

-

Acetylation: Prepare Methyl 4-acetamido-2-methoxybenzoate as described previously.

-

Nitration: a. Dissolve Methyl 4-acetamido-2-methoxybenzoate in concentrated sulfuric acid and cool the mixture in an ice bath. b. Slowly add a cold mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C. c. Stir the reaction mixture at low temperature for a specified time. d. Pour the mixture onto ice to precipitate the product. e. Filter, wash with cold water, and dry the product, Methyl 4-acetamido-5-nitro-2-methoxybenzoate.

-

Hydrolysis: Remove the acetyl group via hydrolysis to obtain Methyl 4-amino-5-nitro-2-methoxybenzoate.

Sulfonation

Similar to nitration, sulfonation is carried out on the N-acetylated derivative to prevent undesirable side reactions with the amino group.

Experimental Protocol (via N-acetylation):

-

Acetylation: Synthesize Methyl 4-acetamido-2-methoxybenzoate.

-

Sulfonation with Chlorosulfonic Acid: a. Cool chlorosulfonic acid in a reaction vessel equipped for gas absorption. b. Slowly add Methyl 4-acetamido-2-methoxybenzoate in portions, keeping the temperature below 10°C. c. Stir the reaction mixture at 5-10°C for 6-9 hours. d. Carefully pour the reaction mixture into ice water to precipitate the sulfonyl chloride derivative. e. The resulting Methyl 4-acetamido-2-methoxy-5-sulfonyl chloride can be further reacted, for example, with sodium sulfite (B76179) and an alkylating agent to form a stable sulfonic acid derivative.

-

Hydrolysis: The N-acetyl group can be subsequently removed under acidic conditions.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful on substrates with strongly deactivating groups or basic amino groups that can complex with the Lewis acid catalyst. Therefore, these reactions must be performed on the N-acetylated derivative.

2.4.1. Friedel-Crafts Acylation (Proposed Protocol)

Experimental Protocol (via N-acetylation):

-

Acetylation: Prepare Methyl 4-acetamido-2-methoxybenzoate.

-

Acylation: a. Suspend anhydrous aluminum chloride in a dry, non-polar solvent like dichloromethane and cool to 0°C. b. Slowly add the acyl chloride (e.g., acetyl chloride) to the suspension. c. Add a solution of Methyl 4-acetamido-2-methoxybenzoate in the same solvent dropwise, maintaining the low temperature. d. Allow the reaction to warm to room temperature and stir until completion. e. Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. f. Separate the organic layer, wash, dry, and evaporate the solvent to isolate the acylated product.

-

Hydrolysis: Remove the N-acetyl protecting group.

Data Presentation

Table 1: Summary of Electrophilic Substitution Reactions on this compound and its N-acetylated Derivative.

| Reaction Type | Electrophile/Reagent | Substrate | Solvent | Temperature (°C) | Product | Yield (%) |

| Chlorination | N-Chlorosuccinimide (NCS) | This compound | DMF | 65-75 | Methyl 4-amino-5-chloro-2-methoxybenzoate | 87.5 - 88.3 |

| Bromination | Bromine (Br₂) | Methyl 4-acetamido-2-methoxybenzoate | Dichloromethane | 10-15 | Methyl 4-acetamido-5-bromo-2-methoxybenzoate | - |

| Iodination | N-Iodosuccinimide (NIS) | This compound | DMF | 65-75 | Methyl 4-amino-5-iodo-2-methoxybenzoate | - |

| Nitration | HNO₃ / H₂SO₄ | Methyl 4-acetamido-2-methoxybenzoate | H₂SO₄ | < 10 | Methyl 4-acetamido-5-nitro-2-methoxybenzoate | - |

| Sulfonation | Chlorosulfonic acid (ClSO₃H) | Methyl 4-acetamido-2-methoxybenzoate | - | 5-10 | Methyl 4-acetamido-2-methoxy-5-sulfonyl chloride | - |

| Acylation | RCOCl / AlCl₃ | Methyl 4-acetamido-2-methoxybenzoate | Dichloromethane | 0 to RT | Methyl 4-acetamido-5-acyl-2-methoxybenzoate | - |

Note: Yields are reported where available in the cited literature. "-" indicates that specific yield data was not found in the searched sources.

Table 2: Spectroscopic Data for Selected Products.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data |

| Methyl 4-amino-5-chloro-2-methoxybenzoate | C₉H₁₀ClNO₃ | 215.63 | MS (m/z): 215 (M⁺) |

| Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C₁₁H₁₂ClNO₄ | 257.67 | MS (m/z): 257 (M⁺) |

| Methyl 4-amino-5-iodo-2-methoxybenzoate | C₉H₁₀INO₃ | 307.09 | - |

| Methyl 4-amino-5-nitro-2-methoxybenzoate | C₉H₁₀N₂O₅ | 226.19 | - |

Visualizations

The following diagrams illustrate the logical relationships and workflows described in this guide.

Caption: Directing effects of substituents on the aromatic ring of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Metoclopramide Utilizing Methyl 4-amino-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Metoclopramide (B1676508), a widely used antiemetic and prokinetic agent. The synthesis route described herein utilizes Methyl 4-amino-2-methoxybenzoate as a key intermediate, which is typically derived from p-aminosalicylic acid.

Introduction